molecular formula C8H5N3S B1266817 1,2,4-Triazolo[3,4-b]benzothiazol CAS No. 247-92-7

1,2,4-Triazolo[3,4-b]benzothiazol

Katalognummer B1266817
CAS-Nummer: 247-92-7
Molekulargewicht: 175.21 g/mol
InChI-Schlüssel: BGFURDBGMRKOTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazolo[3,4-b]benzothiazole (TBB) is an organic heterocyclic compound that is widely used in various scientific and industrial applications. It is an aromatic compound that is composed of a benzene ring fused to a triazole ring and a thiazole ring. TBB has a wide range of applications in the pharmaceutical, agrochemical, and material science industries. It is also used as a synthetic intermediate in the production of various organic compounds. In addition, TBB has been used as a building block for the synthesis of various heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

1,2,4-Triazolo[3,4-b]benzothiazol: Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, ermöglicht die Entwicklung neuer Chemotherapeutika. Die Struktur-Aktivitäts-Beziehung (SAR) dieser Verbindungen ist besonders wichtig bei der Medikamentenentwicklung und führt zur Entdeckung von Molekülen mit erhöhter Wirksamkeit gegen bestimmte Krebsarten .

Antimikrobielle Eigenschaften

Die antimikrobielle Aktivität von This compound ist signifikant, was es zu einem wertvollen Gerüst für die Entwicklung neuer Antibiotika macht. Seine Derivate haben sich gegen eine Reihe von bakteriellen und Pilzpathogenen als wirksam erwiesen, was angesichts der zunehmenden Antibiotikaresistenz von entscheidender Bedeutung ist .

Analgetische und entzündungshemmende Anwendungen

Die Derivate dieser Verbindung wurden auf ihre analgetischen und entzündungshemmenden Eigenschaften untersucht. Sie bieten eine vielversprechende Alternative zu traditionellen nichtsteroidalen Antirheumatika (NSAIDs), möglicherweise mit weniger Nebenwirkungen und verbesserten Sicherheitsprofilen .

Enzyminhibition

This compound: und seine Derivate wirken als Enzyminhibitoren, die Enzyme wie Carboanhydrase, Cholinesterase und andere angreifen. Diese Anwendung ist entscheidend für die Behandlung von Krankheiten, bei denen eine Enzymdysregulation ein Faktor ist, wie z. B. Glaukom und Alzheimer-Krankheit .

Antioxidative Wirkungen

Die antioxidativen Eigenschaften von This compound-Derivaten tragen zu ihrem therapeutischen Potenzial bei. Durch die Neutralisierung freier Radikale können sie oxidativen Stress-bedingte Schäden verhindern, die an verschiedenen chronischen Krankheiten beteiligt sind .

Antivirene Eigenschaften

Die Forschung hat gezeigt, dass This compound-Derivate wirksame antivirale Wirkstoffe sein können. Ihre Fähigkeit, die Virusreplikation zu hemmen, macht sie zu Kandidaten für die Behandlung von Virusinfektionen, einschließlich neu auftretender Krankheiten .

Pharmakokinetische Verbesserungen

Das pharmakokinetische Profil von Arzneimitteln kann durch die Einarbeitung von This compound verbessert werden. In-silico-Studien haben gezeigt, dass seine Derivate günstige Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungs-(ADME)-Eigenschaften aufweisen können, die für die Medikamentenentwicklung unerlässlich sind .

Antituberkuloseaktivität

Schließlich wurde die antituberkulose Aktivität von This compound-Derivaten dokumentiert. Da Tuberkulose eine globale Gesundheitsherausforderung bleibt, könnten neue Medikamente, die auf diesem Gerüst basieren, das aktuelle Behandlungsschema verbessern .

Zukünftige Richtungen

The “1,2,4-Triazolo[3,4-b]benzothiazole” scaffold demonstrates potential for future drug development efforts toward selective inhibitors against specific enzymes . The structure-activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines has also been analyzed, which have profound importance in drug design, discovery, and development .

Biochemische Analyse

Biochemical Properties

1,2,4-Triazolo[3,4-b]benzothiazole plays a crucial role in biochemical reactions by acting as an inhibitor scaffold. It competes with nicotinamide in the binding pockets of human poly- and mono-ADP-ribosylating enzymes, such as TNKS2, PARP2, PARP14, and PARP15 . The compound’s binding mode has been studied through analogs and their crystal structures, revealing its ability to inhibit mono-ARTs PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 at nanomolar potencies . This inhibition is significant as it can modulate various cellular processes and pathways.

Cellular Effects

1,2,4-Triazolo[3,4-b]benzothiazole has been shown to influence various types of cells and cellular processes. It does not possess inherent cell toxicity and can enter cells to engage with target proteins . The compound’s interaction with poly- and mono-ADP-ribosylating enzymes affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, 1,2,4-Triazolo[3,4-b]benzothiazole can modulate cellular responses to stress and damage, potentially leading to therapeutic benefits in conditions such as cancer and inflammation .

Molecular Mechanism

The molecular mechanism of 1,2,4-Triazolo[3,4-b]benzothiazole involves its binding interactions with biomolecules. The compound competes with nicotinamide in the binding pockets of ADP-ribosylating enzymes, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular responses. The compound’s ability to inhibit specific enzymes at nanomolar concentrations highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazolo[3,4-b]benzothiazole have been observed to change over time. The compound demonstrates favorable ADME (absorption, distribution, metabolism, and excretion) properties, which contribute to its stability and efficacy . Long-term studies have shown that the compound can maintain its inhibitory effects on target enzymes without significant degradation . These properties make it a reliable tool for biochemical research and potential therapeutic applications.

Dosage Effects in Animal Models

Studies on the dosage effects of 1,2,4-Triazolo[3,4-b]benzothiazole in animal models have revealed that its efficacy varies with different dosages. At lower dosages, the compound effectively inhibits target enzymes without causing adverse effects . At higher dosages, there may be threshold effects and potential toxicity . These findings underscore the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1,2,4-Triazolo[3,4-b]benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound’s inhibition of ADP-ribosylating enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for developing targeted therapies that leverage the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of 1,2,4-Triazolo[3,4-b]benzothiazole within cells and tissues are facilitated by its interaction with transporters and binding proteins . The compound’s favorable ADME properties ensure its effective localization and accumulation in target tissues . These properties are essential for its therapeutic potential, as they influence the compound’s bioavailability and efficacy.

Subcellular Localization

1,2,4-Triazolo[3,4-b]benzothiazole exhibits specific subcellular localization, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is critical for its ability to interact with target enzymes and modulate cellular processes effectively.

Eigenschaften

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-4-7-6(3-1)11-5-9-10-8(11)12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFURDBGMRKOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947638
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247-92-7
Record name NSC79001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Hydrazinobenzothiazole (125 grams; 0.76 mole), ethyl orthoformate (112.4 grams, 0.76 mole), and 2 liters of xylene were heated together with stirring in a three-necked 5-liter flask. An 8-inch column with a condenser was placed in one neck. The reaction was heated to 105° C. and soon all the solid had gone into solution and the solution turned red. Ethanol began to distill from the reaction and about 125 milliliters of it was collected before the reaction was stopped and allowed to cool to room temperature. The yellow precipitate was collected and triturated with diethyl ether. The s-triazolo(3,4-b)benzothiazole product thus obtained was recrystallized from chloroform, m.p. 174.5°-7° C.
Quantity
125 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
112.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Five grams (30.0 mmoles) of o-chlorophenylisothiocyanate were dissolved in 50 ml. of dry DMF. A solution of 1.8 g. (30.0 mmoles) of formylhydrazine in 50 ml. of dry DMF was added dropwise rapidly to the stirred reaction mixture. The temperature of the reaction rose to about 45°C. The temperature was maintained between 60°C. and 100°C. for 24 hours. Thirty millimoles, 1.5 g., of sodium hydride as a 50% mineral oil suspension was added to the reaction mixture. The reaction was completed by heating at reflux temperature (160°C.) for about 185 hours. The cooled mixture was poured into water. The aqueous mixture was extracted with n-hexane to remove mineral oil. The product was extracted with ethyl acetate. The ethyl acetate extract was washed (water), dried (MgSO4) and evaporated in vacuo to a residual oil. The oil was covered with dry ether and the product crystallized upon standing. The yield of s-triazolo[3,4-b]benzothiazole, m.p. about 175°-176°C., was 200 mg.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 4
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 5
Reactant of Route 5
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 6
Reactant of Route 6
1,2,4-Triazolo[3,4-b]benzothiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.